N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . This particular compound combines the structural features of indole and tetrazole, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), tin(II) chloride.
Substitution: Halogens (Br2, Cl2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
These functional groups are known to interact with various biological targets, making the compound useful in biochemical assays and drug discovery .
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Indole derivatives have shown promise in treating conditions such as cancer, viral infections, and inflammatory diseases . The addition of the tetrazole group may enhance these effects or provide new therapeutic benefits.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its synthesis and functionalization can lead to the creation of products with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors. The tetrazole group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a benzamide.
Uniqueness
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C21H22N6O |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N6O/c1-14(2)13-26-12-11-16-18(8-6-10-19(16)26)22-21(28)17-7-4-5-9-20(17)27-15(3)23-24-25-27/h4-12,14H,13H2,1-3H3,(H,22,28) |
InChI Key |
GIDZSLIAXWCYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=C4C=CN(C4=CC=C3)CC(C)C |
Origin of Product |
United States |
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